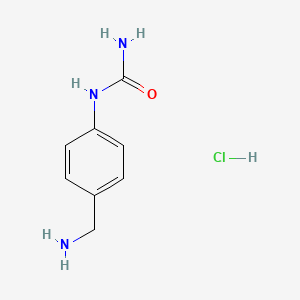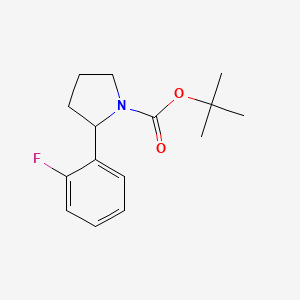
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorophenyl, is subjected to halogenation to introduce chlorine atoms at the desired positions.
Synthesis of the Furanone Ring: The dichlorophenyl intermediate is then reacted with a suitable precursor to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl moiety. This step often involves cyclization reactions under acidic or basic conditions.
Coupling with Benzenesulfonamide: The final step involves the coupling of the furanone intermediate with benzenesulfonamide. This is typically achieved through nucleophilic substitution reactions, where the sulfonamide group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furanone ring.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as bacterial enzymes in the case of antimicrobial activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of enzyme activity or disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: The compound itself.
Other Sulfonamides: Compounds with similar sulfonamide moieties but different substituents.
Furanone Derivatives: Compounds with similar furanone rings but different substituents.
Uniqueness
Structural Complexity: The combination of dichlorophenyl, dimethyl-substituted furanone, and benzenesulfonamide moieties makes this compound unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C18H15Cl2NO4S |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
4-[3-(3,5-dichlorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-18(2)17(22)15(11-7-12(19)9-13(20)8-11)16(25-18)10-3-5-14(6-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
Clé InChI |
CEZOSLUOJRBOEP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)











![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
